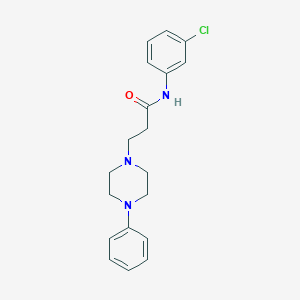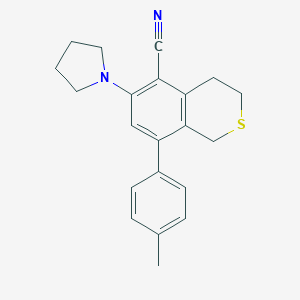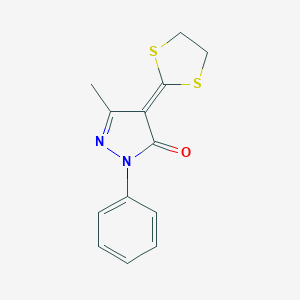![molecular formula C13H12ClNO2 B246508 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone, also known as CPOP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPOP is a heterocyclic compound that belongs to the family of pyrrolidinones. It has a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol.
Mécanisme D'action
The mechanism of action of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is not well understood. However, studies have shown that 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone can interact with various biological molecules such as DNA, proteins, and lipids. 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has been shown to have a high binding affinity to DNA, which could potentially lead to its use in the development of DNA sensors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone are not well studied. However, studies have shown that 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is non-toxic and has low cytotoxicity. This property makes 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone a promising material for use in various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone in lab experiments is its ease of synthesis. 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone can be synthesized using simple and inexpensive reagents, making it a cost-effective material for use in research. Another advantage of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is its excellent charge transport properties, which make it a promising material for use in organic electronic devices.
One of the limitations of using 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone in lab experiments is its low solubility in water. This property makes it challenging to work with 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone in aqueous solutions. Another limitation of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is its limited stability under certain conditions, such as exposure to light and air.
Orientations Futures
There are several future directions for the study of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone. One of the significant future directions is the development of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone-based organic electronic devices such as OFETs and OPVs. Further research is needed to optimize the charge transport properties of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone and to develop efficient device architectures.
Another future direction is the development of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone-based fluorescent probes for the detection of metal ions. Further research is needed to optimize the binding affinity of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone to metal ions and to develop selective and sensitive detection methods.
In conclusion, 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is a promising synthetic compound that has potential applications in various scientific fields. Its ease of synthesis, excellent charge transport properties, and low cytotoxicity make it a promising material for use in organic electronic devices, fluorescent probes, and other biomedical applications. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone and to optimize its properties for use in various applications.
Méthodes De Synthèse
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone can be synthesized by the reaction of 4-chlorobenzaldehyde with 3-methyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation to form 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone as a yellow solid. The yield of the reaction is typically around 60-70%.
Applications De Recherche Scientifique
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has been studied for its potential applications in various scientific fields. One of the significant applications of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone is in the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has shown to have excellent charge transport properties, making it a promising material for use in these devices.
5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has also been studied for its potential use as a fluorescent probe for the detection of metal ions. 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone has a unique structure that allows it to bind selectively to metal ions such as copper, nickel, and zinc. This property makes 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone a useful tool for detecting metal ions in biological and environmental samples.
Propriétés
Formule moléculaire |
C13H12ClNO2 |
|---|---|
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12ClNO2/c1-8-6-11(15-13(8)17)7-12(16)9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,17)/b11-7+ |
Clé InChI |
RSHOBTYVYZKXQV-YRNVUSSQSA-N |
SMILES isomérique |
CC1C/C(=C\C(=O)C2=CC=C(C=C2)Cl)/NC1=O |
SMILES |
CC1CC(=CC(=O)C2=CC=C(C=C2)Cl)NC1=O |
SMILES canonique |
CC1CC(=CC(=O)C2=CC=C(C=C2)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)

![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)


